molecular formula C19H16Cl2N2O B2647985 (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide CAS No. 466648-09-9

(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide

Cat. No.: B2647985
CAS No.: 466648-09-9
M. Wt: 359.25
InChI Key: KBGFMVVDZHCVAH-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide is an organic compound known for its diverse applications in scientific research and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide typically involves a multi-step process:

    Formation of the Enamide Backbone: The initial step involves the formation of the enamide backbone through a condensation reaction between an appropriate aldehyde and an amide.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using cyanide salts under basic conditions.

    Chlorination: The dichlorophenyl group is incorporated through a chlorination reaction, typically using chlorine gas or other chlorinating agents.

    Final Assembly: The final step involves coupling the propan-2-ylphenyl group to the intermediate product, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or halogens for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives.

Scientific Research Applications

(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-N-(3,5-dichlorophenyl)-3-phenylprop-2-enamide: Lacks the propan-2-yl group, leading to different chemical properties and reactivity.

    (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-methylphenyl)prop-2-enamide: Contains a methyl group instead of a propan-2-yl group, affecting its biological activity.

Uniqueness

(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. The presence of the propan-2-yl group, in particular, enhances its lipophilicity and may influence its interaction with biological targets.

Properties

IUPAC Name

(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O/c1-12(2)14-5-3-13(4-6-14)7-15(11-22)19(24)23-18-9-16(20)8-17(21)10-18/h3-10,12H,1-2H3,(H,23,24)/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGFMVVDZHCVAH-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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